Product packaging for Bis(4-iodophenyl)phosphinic acid(Cat. No.:CAS No. 4042-67-5)

Bis(4-iodophenyl)phosphinic acid

Cat. No.: B14166690
CAS No.: 4042-67-5
M. Wt: 469.98 g/mol
InChI Key: JNJMVYTYUAOJJE-UHFFFAOYSA-N
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Description

Bis(4-iodophenyl)phosphinic acid (CAS 4042-67-5) is a phosphinic acid derivative with a molecular formula of C12H9I2O2P and a molecular weight of 469.98 g/mol . This compound is of significant interest in advanced materials research, particularly in the development of dye-sensitized solar cells (DSCs), where its structural motif is utilized in the synthesis of copper(I)-based sensitizers . The iodine atoms on the phenyl rings provide sites for further functionalization, allowing researchers to tailor the compound's properties for specific applications. Phosphinic acids like this one are highly valued in medicinal chemistry and chemical biology for their ability to act as stable bioisosteres for phosphates and carboxylates, which is crucial for designing enzyme inhibitors and probes . The presence of the stable P-C bond imparts notable chemical stability against both chemical and enzymatic hydrolysis, making it a superior choice for the development of bioactive compounds that must persist in biological environments . Its primary research value lies in its dual functionality: the phosphinic acid group can participate in metal coordination and hydrogen bonding, while the aryl iodide handles offer versatile handles for cross-coupling reactions, enabling its integration into more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9I2O2P B14166690 Bis(4-iodophenyl)phosphinic acid CAS No. 4042-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4042-67-5

Molecular Formula

C12H9I2O2P

Molecular Weight

469.98 g/mol

IUPAC Name

bis(4-iodophenyl)phosphinic acid

InChI

InChI=1S/C12H9I2O2P/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,(H,15,16)

InChI Key

JNJMVYTYUAOJJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)I)O)I

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for Bis 4 Iodophenyl Phosphinic Acid

Historical Context of Phosphinic Acid Synthesis

The journey into phosphinic acid synthesis began in the 19th century. One of the earliest documented syntheses was by A. W. Hoffmann in 1872, who prepared dimethylphosphinic acid through the nitric acid oxidation of dimethylphosphine. kent.ac.uk Early methods often involved harsh reagents and conditions. The development of ether chemistry in the early 1800s paved the way for the synthesis of organophosphate esters, with the first neutral ester, triethyl phosphate, being produced in 1848. ingentaconnect.com These foundational discoveries in organophosphorus chemistry set the stage for the development of more complex structures like diarylphosphinic acids.

Conventional Synthetic Routes for Diarylphosphinic Acids

Conventional methods for synthesizing diarylphosphinic acids, including bis(4-iodophenyl)phosphinic acid, have relied on several key transformations.

A well-established route to diarylphosphinic acids involves the reaction of phosphorus trihalides, such as trichlorophosphine, with organometallic reagents. The Friedel-Crafts arylation of trichlorophosphine using a Lewis acid like aluminum trichloride (B1173362) can produce diarylchlorophosphine-aluminum trichloride complexes. kent.ac.uk Subsequent hydrolysis and oxidation can then yield the desired diarylphosphinic acid. kent.ac.uk

Another common approach utilizes Grignard reagents. The reaction of dialkyl phosphites with Grignard reagents produces crude dialkylphosphine oxides, which can then be oxidized to the corresponding phosphinic acids. kent.ac.uk This method is particularly useful for symmetrical disubstituted phosphinic acids. kent.ac.uk Similarly, the reaction of phosphoryl chloride with Grignard reagents, followed by an acidic work-up, can also be used to prepare phosphinic acids. kent.ac.uk

A general and straightforward synthetic route to H-phosphinates has been developed using commercially available Grignard reagents and trialkyl phosphites or dialkyl chlorophosphites. organic-chemistry.org These H-phosphinates are valuable precursors for further transformations.

The oxidation of secondary phosphine (B1218219) oxides is a more refined method for preparing phosphinic acids. kent.ac.uk Secondary phosphine oxides, such as diphenylphosphine (B32561) oxide, are more stable than their corresponding phosphines and can be prepared by the hydrolysis of chlorophosphines. wikipedia.orgthieme-connect.de The oxidation of these secondary phosphine oxides was initially carried out using air or oxygen, but hydrogen peroxide is now the preferred oxidant. kent.ac.ukrsc.org This method offers a cleaner and more efficient pathway to phosphinic acids. kent.ac.uk For instance, bis-(4-bromophenyl)phosphine oxide has been synthesized in high yield and used as a precursor for other phosphine derivatives. researchgate.net

The tautomeric equilibrium between secondary phosphine oxides (R₂P(O)H) and phosphinous acids (R₂POH) is a key aspect of their chemistry, influencing their reactivity. wikipedia.org

Phosphinic chlorides are versatile intermediates in the synthesis of phosphinic acids and their derivatives. researchgate.net They can be prepared by reacting phosphinic amides with hydrogen chloride in an inert solvent. rsc.org Another method involves the chlorination of phosphine oxides. google.com The hydrolysis of these phosphinic chlorides readily yields the corresponding phosphinic acids. kent.ac.uk For example, reacting a phosphine oxide with phosphorus pentachloride generates the phosphinic acid chloride, which can be directly hydrolyzed without isolation. kent.ac.uk This method is reported to be particularly efficient for higher molecular weight phosphinic acids. kent.ac.uk

Modern and Emerging Synthetic Techniques

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for preparing phosphinic acids.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements and higher yields. cas.cnrsc.orgresearchgate.net While phosphinic acids are generally resistant to direct esterification under conventional heating, microwave-assisted conditions have proven effective. researchgate.net This technique has been successfully applied to the synthesis of various phosphinates and can be carried out without a solvent, increasing its atom economy. researchgate.netmdpi.com

Microwave-assisted synthesis has been employed for the preparation of dialkylphosphinic acids with high yields and broad substrate applicability. cas.cnrsc.orgresearchgate.net The use of microwave heating can significantly reduce reaction times compared to conventional methods. researchgate.net For instance, the synthesis of dialkyl dithiophosphoric acids using a microwave oven was achieved under atmospheric pressure with varying times and power levels. researchgate.net This technology offers a promising avenue for the efficient synthesis of this compound and other diarylphosphinic acids.

Phase Transfer Catalysis in Phosphinic Acid Derivatization

Phase Transfer Catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.orgresearchgate.net This methodology is particularly advantageous for enhancing reaction rates, improving yields, and employing milder reaction conditions, making it a "green chemistry" approach. researchgate.net In the context of organophosphorus chemistry, PTC is an effective method for the alkylation of compounds containing P-H bonds, such as phosphinic acids and their esters. crdeepjournal.org

The core principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactive anion from the aqueous or solid phase into the organic phase where the substrate is dissolved. crdeepjournal.org For the derivatization of a phosphinic acid, the acid would first be deprotonated by a base (e.g., NaOH) in the aqueous phase to form the phosphinate anion. The PTC catalyst then forms an ion pair with this anion, shuttling it into the organic phase to react with an electrophile, such as an alkyl halide.

This technique has been successfully applied to the synthesis of various organophosphorus compounds. For instance, PTC has been utilized for the alkylation of glycine (B1666218) Schiff base esters in the enantioselective synthesis of α-amino acids. crdeepjournal.org While specific examples for the direct derivatization of this compound are not prevalent, the general applicability of PTC to P-alkylation suggests its utility for introducing new functional groups to the phosphinic acid moiety. crdeepjournal.org The choice of catalyst, solvent, and base is crucial for optimizing the reaction. crdeepjournal.orgorganic-chemistry.org

Table 1: Components and Roles in Phase Transfer Catalysis for Derivatization

Component Example Role in the Reaction
Substrate This compound The molecule to be derivatized.
Reactant Alkyl Halide The electrophile that adds a new group.
Aqueous Phase NaOH solution Contains the base to deprotonate the substrate.
Organic Phase Toluene, Dichloromethane Dissolves the substrate and reactant.
PTC Catalyst Tetrabutylammonium bromide (TBAB) Transports the phosphinate anion to the organic phase. crdeepjournal.org

Advanced Coupling Reactions for Aryl-Phosphorus Bond Formation

The formation of the carbon-phosphorus (C–P) bond is the cornerstone of synthesizing arylphosphinic acids. Advanced transition-metal-catalyzed cross-coupling reactions have become indispensable for this purpose, offering high efficiency and functional group tolerance.

One of the most significant methods is the Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with compounds containing a P(O)-H bond, such as H-phosphinates. nih.gov This reaction is a direct and powerful route to form the aryl-P bond. For the synthesis of this compound, a potential pathway would involve the coupling of a dihalobenzene, such as 1,4-diiodobenzene, with a suitable phosphorus source.

The Suzuki-Miyaura coupling, renowned for its role in C-C bond formation, also provides a conceptual framework for C-P bond construction. youtube.comlibretexts.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgyoutube.com While direct Suzuki-type coupling to form C-P bonds is less common, modifications and related palladium-catalyzed systems are central to modern organophosphorus synthesis. nih.gov For instance, aryl nonaflates, which can be prepared from phenols, have been shown to be effective substrates for palladium-catalyzed C–P bond-forming reactions when accelerated by an iodide source like NaI. nih.gov

Another advanced strategy involves the use of arynes for C-P bond construction. This method circumvents the sometimes harsh conditions of transition-metal catalysis and proceeds under mild conditions, reacting in-situ generated arynes with phosphorus nucleophiles to form arylphosphonates, phosphinates, and phosphine oxides. organic-chemistry.org

Table 2: Comparison of C-P Bond Formation Methods

Method Catalyst/Reagents Substrates Key Advantages
Hirao Reaction Palladium catalyst, Base Aryl halide, P(O)-H compound Direct C-P bond formation, good functional group tolerance. nih.gov
Suzuki-Miyaura Analogue Palladium catalyst, Base Aryl nonaflate, P(O)-H compound Uses readily available phenols as starting materials. nih.gov
Aryne Chemistry Fluoride source (to generate aryne) Aryne precursor, Phosphorus nucleophile Mild, transition-metal-free conditions. organic-chemistry.org

Addition Reactions to Unsaturated Substrates

The synthesis of phosphinic acids and their derivatives can be effectively achieved through the addition of phosphorus-centered nucleophiles or radicals to unsaturated systems like alkenes and alkynes.

A prominent method is the Michael-type addition of H-phosphinates or their silylated derivatives (phosphonites) to α,β-unsaturated carbonyl compounds, such as acrylates. nih.gov This reaction forms a new C-P bond at the β-position of the carbonyl compound. The synthesis of phosphinic dipeptide analogues, for example, historically relies on the addition of α-amino-H-phosphinates to acrylates. nih.gov A one-pot, two-step reaction can be performed by first reacting an acrylate (B77674) with a silyl (B83357) ester of hypophosphorous acid, followed by the addition of an imine, to build complex phosphinic acid structures. nih.gov

Radical additions also provide a viable route. For instance, a P-centered radical, which can be generated from hypophosphite salts or esters using initiators like Et₃B/O₂, can add to alkenes under neutral conditions at room temperature to furnish phosphinic acid derivatives. organic-chemistry.org

Furthermore, addition reactions to other unsaturated bonds, such as the C=N bond of imines, are crucial. The Kabachnik-Fields reaction involves the three-component condensation of an amine, a carbonyl compound, and a P-H compound (like an H-phosphinate) to produce α-aminophosphonates or related phosphinates. nih.gov

Purification and Isolation Techniques for Diarylphosphinic Acids

The isolation and purification of diarylphosphinic acids from reaction mixtures are critical to obtaining a product of high purity. The techniques employed depend on the physical properties of the target compound and the nature of the impurities.

For diarylphosphinic acids, which are often crystalline solids, recrystallization is a common and effective method. The choice of solvent is crucial and is determined by the solubility profile of the phosphinic acid and its impurities.

Chromatographic techniques are also widely used. Flash chromatography is a versatile method for separating compounds with different polarities and has been successfully used for the purification of phosphinic acid derivatives. acs.org

For industrial-scale production or for removing specific by-products, washing and extraction techniques are employed. A patented process for purifying dialkylphosphinic acids involves washing the organic phase with a basic solution, such as caustic soda. google.com This step preferentially neutralizes and transfers more acidic by-products, like monoalkylphosphinic acids, into the aqueous layer, allowing for their removal. google.comysxbcn.com Subsequent acidification of the organic layer can help isolate the desired diarylphosphinic acid. google.com

For compounds that are thermally stable, distillation techniques such as fractional distillation or wipe film evaporation under vacuum can be used to separate the desired product from non-volatile or less volatile impurities. google.com

Stereoselective Synthesis Approaches for Related Phosphinic Acid Derivatives

The development of stereoselective methods for the synthesis of chiral phosphinic acid derivatives is of significant interest, particularly because of their application as enzyme inhibitors and peptide mimics in medicinal chemistry. nih.govthieme-connect.de For these applications, the specific stereochemistry of the molecule is often critical for its biological activity. thieme-connect.de

Several strategies have been developed to control the stereochemistry during the synthesis of related phosphinic acid derivatives, such as α-amino-C-phosphinic acids.

Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of α,β-dehydroaminophosphinates using a chiral rhodium complex as a catalyst. This approach can yield α-amino-C-phosphinates with high enantiomeric excess. nih.gov

Diastereoselective Nucleophilic Addition: The addition of nucleophiles like hypophosphorous acid to chiral imines or imino alcohols can proceed with high diastereoselectivity. nih.gov For example, the reaction of hypophosphorous acid with chiral imino alcohols can lead to the formation of chiral 1,4,2-oxazaphosphacycles, which are precursors to chiral phosphinic acids. nih.gov

Use of Chiral Catalysts: Chiral Brønsted acids, such as chiral phosphoric acids and their phosphinic acid analogues, have emerged as powerful organocatalysts for a variety of asymmetric transformations. acs.orgresearchgate.net These catalysts can activate substrates through hydrogen bonding, enabling highly enantioselective additions to unsaturated compounds. researchgate.net Chiral C₂-symmetric phosphinic acids have been designed and synthesized for use in asymmetric Friedel-Crafts reactions, demonstrating high yields and enantioselectivity. acs.org

While these methods are described for related phosphinic acid derivatives, the principles of using chiral auxiliaries, chiral catalysts, and stereoselective reactions are directly applicable to the development of synthetic routes for chiral analogues of this compound.

Coordination Chemistry and Ligand Design Principles

Phosphinate Ligands in Metal Complexation: Fundamental Principles

Phosphinic acids, with the general formula R₂POOH, are highly versatile ligands in coordination chemistry. researchgate.net Their deprotonated form, the phosphinate anion (R₂PO₂⁻), can coordinate to metal centers in various ways, making them effective building blocks for discrete molecular complexes, coordination polymers, and robust Metal-Organic Frameworks (MOFs). researchgate.netnih.gov The properties of the resulting materials can be finely tuned by modifying the two organic (R) groups attached to the phosphorus atom, which influences both steric and electronic characteristics. mdpi.com

The phosphinate group's ability to adopt multiple coordination modes is a cornerstone of its utility in constructing extended structures. An analysis of numerous crystal structures reveals a remarkable diversity in how this ligand binds to metal ions. researchgate.net The primary binding modes are essential for the rational design of complex supramolecular architectures.

The deprotonated phosphinate anion typically coordinates to metal centers through its two oxygen atoms. The most prevalent and structurally significant of these modes are detailed below.

Binding Mode Description Structural Significance
Monodentate Only one of the two oxygen atoms of the phosphinate group binds to a single metal center.Less common for forming extended networks, but appears in discrete complexes.
Bidentate Chelating Both oxygen atoms from a single phosphinate ligand coordinate to the same metal center, forming a stable four-membered ring.Often observed with specific metal ions where the ligand's bite angle is favorable for chelation.
Bidentate Bridging Each oxygen atom of the phosphinate group binds to a different metal ion, creating a P-O-M-O-P linkage. This is the most common mode for building extended structures.Crucial for the formation of 1D, 2D, and 3D coordination polymers and MOFs. The relative orientation of the metal centers can be described as syn-syn, syn-anti, or anti-anti.
Tridentate and Higher In more complex arrangements, a single phosphinate group can bind to three or even up to five separate metal atoms. researchgate.netLeads to highly connected and often very stable, dense framework structures.
A table summarizing the primary binding modes of the phosphinate moiety.

This versatility allows phosphinates to act as adaptable linkers, capable of forming everything from simple dimers to intricate three-dimensional frameworks. researchgate.net

The organic substituents attached to the phosphorus atom in phosphinate ligands profoundly impact the properties of the resulting metal complexes. manchester.ac.ukmanchester.ac.uk These influences can be broadly categorized into electronic and steric effects, which are often interrelated. manchester.ac.ukmanchester.ac.uk

Electronic Effects: The electron-donating or electron-withdrawing nature of the aryl substituents alters the electron density on the phosphinate oxygen atoms, thereby affecting the ligand's σ-donor strength. libretexts.orgnih.gov For instance, electron-withdrawing groups, such as the nitro groups in bis(4-nitrophenyl)phosphoric acid or the iodine atoms in bis(4-iodophenyl)phosphinic acid, decrease the basicity of the oxygen atoms. nih.govresearchgate.net This can modulate the strength of the metal-ligand bond and influence the kinetics and thermodynamics of framework assembly. nih.gov

This compound as a Ligand Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a specialized organic linker used in the synthesis of coordination polymers and MOFs. researchgate.netmdpi.com It combines the reliable and versatile coordination of the phosphinate group with the unique properties imparted by the iodine substituents.

Isoreticular chemistry is a powerful design principle in which a series of MOFs with the same underlying topology are synthesized by using linkers of varying size but identical connectivity. nih.govnih.govresearchgate.net This allows for systematic tuning of pore size and functionality. nih.govacs.org Phosphinate-based ligands are well-suited for this approach. researchgate.netacs.org By systematically altering the aryl substituents on a diarylphosphinic acid core, a family of isoreticular MOFs can be generated. nih.govfigshare.com For example, starting with a simple diphenylphosphinate (B8688654) linker and progressing to larger, functionalized versions like bis(4-iodophenyl)phosphinate allows for the expansion of the framework's pores and the introduction of new chemical properties without changing its fundamental network structure. nih.govresearchgate.net This strategy has been demonstrated to bridge the gap between different classes of phosphorus-based linkers, such as phosphinates and phosphonates, to create families of related materials. nih.govnih.gov

The iodine substituent in this compound is not merely a passive spacer; it plays an active role in defining the final MOF structure and properties.

Framework Stability and Functionality: The presence of iodine can enhance the stability of the MOF. The introduction of heavy halogens can increase the material's resistance to radiation, which is a critical property for applications in nuclear waste remediation. acs.org Furthermore, the iodine atom provides a functional site for post-synthetic modification or can directly participate in applications. For example, the electron-accepting nature of molecular iodine (I₂) means that frameworks containing electron-donating groups can bind it effectively, but the iodine atoms of the framework itself can also play a role in host-guest interactions. nih.govrsc.org The iodine substituent can also enhance catalytic activity through halogen bonding interactions with substrates, as demonstrated in related halogenated MOFs. nsf.gov

Design and Synthesis of Metal-Phosphinate Coordination Polymers and MOFs

Electrochemical Properties of Metal-Phosphinate Frameworks

Metal-phosphinate frameworks, a subclass of metal-organic frameworks (MOFs), exhibit a range of interesting electrochemical properties that are influenced by both the metal nodes and the organic phosphinate linkers. The inherent stability of the phosphorus-oxygen-metal bond often imparts greater robustness to these frameworks compared to their carboxylate counterparts. nih.govresearchgate.net

The electrochemical behavior of these materials is frequently studied using techniques like cyclic voltammetry. researchgate.net The redox properties can be intrinsic to the framework itself or introduced by grafting specific functional units onto the phosphinate linker. For instance, incorporating redox-active moieties like ferrocene (B1249389) into the phosphinate ligand can create materials with predictable and reversible oxidation-reduction behavior. researchgate.netdntb.gov.ua Such ferrocene-based coordination polymers have been investigated for their potential in electrochemical sensing and as supercapacitor materials. dntb.gov.ua

Furthermore, metal phosphonate (B1237965) and phosphinate frameworks have shown promise as electrode materials in lithium-ion batteries. Mesoporous iron phosphonate materials, for example, can feature crystalline frameworks that provide high structural stability and short transport paths for lithium ions, which are advantageous for battery performance. acs.org The electrochemical performance is often characterized by parameters such as corrosion potential (Ecorr), corrosion current (Jcorr), and polarization resistance (Rp), which are crucial for applications like anticorrosion coatings. csic.es

Table 1: Electrochemical Parameters of Metal Phosphonate Inhibitors

Inhibitor System Corrosion Potential (Ecorr) Corrosion Current (Jcorr) Polarization Resistance (Rp)
BPMGLY Data not specified Data not specified Data not specified
PAIBA Data not specified Data not specified Data not specified
Sr²⁺/BPMGLY (1:1) Data not specified Data not specified Data not specified
Sr²⁺/PAIBA (1:1) Data not specified Data not specified Data not specified

Data derived from electrochemical measurements on carbon steel in inhibitor solutions. csic.es

Surface Functionalization of Metal Oxides with Phosphinic Acid Analogues

Phosphinic acids and their analogues, such as phosphonic acids, are highly effective for the surface functionalization of various metal oxides, including iron oxides (SPIOs), titanium dioxide (TiO₂), and tin oxide (SnO₂). researchgate.netresearchgate.net This functionalization is driven by the strong affinity of the phosphinate/phosphonate group for the metal oxide surface, forming robust P-O-Metal bonds.

The primary goals of surface modification include:

Improving Dispersibility : Attaching functional molecules to the surface of nanoparticles can prevent agglomeration and improve their dispersion in various media. researchgate.net

Introducing New Functionality : Surfaces can be endowed with specific chemical or physical properties. For example, grafting π-conjugated ferrocenyl units via phosphonic acid linkers modifies the electrochemical and optical properties of the metal oxide. researchgate.net

Creating Selective Anchoring Points : Phosphonic acids have been used in "orthogonal self-assembly" to selectively bind to indium tin oxide (ITO) surfaces while other functional groups like thiols bind to gold, allowing for the construction of complex microstructured devices. researchgate.net

The process often involves simply exposing the metal oxide to a solution of the phosphinic or phosphonic acid. The successful grafting is typically confirmed through analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which can verify the presence of the functional groups and the nature of the chemical bonding at the surface. researchgate.netresearchgate.net

Formation and Characterization of Metal-Bis(4-iodophenyl)phosphinate Complexes

This compound is a versatile ligand for constructing coordination complexes and polymers. The molecule features two key components: the central phosphinate group, which acts as a strong binding site for metal ions, and the two iodophenyl arms, which can introduce further functionality. The phosphinate group can coordinate to metals in various modes, including monodentate, bidentate, and bridging, leading to a diversity of structural architectures from simple mononuclear complexes to extended 2D or 3D frameworks.

Potential as Ligands in Transition Metal Complexes

The bis(4-iodophenyl)phosphinate ligand is well-suited for forming complexes with transition metals. The phosphinate oxygen atoms are hard donors, making them particularly effective for binding to hard or borderline Lewis acidic metal centers. While specific studies on bis(4-iodophenyl)phosphinate complexes with copper(I) are not prevalent in the provided context, the behavior of related systems with iodophenyl-substituted ligands offers valuable insight.

In coordination chemistry, iodophenyl groups on a ligand can influence the properties of a metal complex in several ways:

Halogen Bonding : The iodine atom can act as a halogen bond donor, participating in non-covalent interactions that can direct the solid-state packing of complexes, leading to specific crystal structures and potentially influencing material properties.

Steric Effects : The bulky iodo-substituted phenyl groups can control the coordination number and geometry around the metal center.

Reactive Handle : The carbon-iodine bond can be used for post-synthesis modification, allowing for further chemical transformations on the coordinated ligand.

The stability and electronic properties of such complexes would be characterized by techniques like NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy to observe the P=O stretching frequency upon coordination, and X-ray crystallography to determine the precise molecular structure. researchgate.net

Lanthanide Complexes with Phosphinate Ligands

Lanthanide ions (Ln³⁺) are hard Lewis acids and therefore exhibit a strong affinity for hard donor atoms like oxygen. This makes phosphinate ligands excellent candidates for forming stable lanthanide complexes. tandfonline.comnih.gov Organophosphorus ligands, including phosphine (B1218219) oxides, phosphonates, and phosphinates, are widely used for the extraction and separation of lanthanides. tandfonline.comtandfonline.com

In these complexes, the phosphinate ligand typically binds to the lanthanide ion in a bidentate fashion through its two oxygen atoms, forming a stable chelate ring. tandfonline.comtandfonline.com Depending on the stoichiometry and the specific lanthanide ion, various coordination numbers and geometries can be achieved. For example, six-coordinate octahedral complexes of Dy³⁺, Er³⁺, and Yb³⁺ have been synthesized using bidentate phosphine oxide ligands. rsc.org The coordination environment created by the ligands determines the magnetic and luminescent properties of the resulting lanthanide complex. rsc.org The ³¹P nucleus provides a convenient handle for NMR spectroscopy to study the solution behavior and structure of these complexes, especially with diamagnetic ions like La³⁺. nih.gov

Iron(III) MOFs with Phosphinate Linkers

Phosphinate linkers have been successfully employed to construct robust and porous metal-organic frameworks (MOFs) with trivalent metal centers like iron(III). nih.govnih.gov These Fe(III)-phosphinate MOFs often exhibit superior hydrolytic and thermal stability compared to analogous carboxylate-based MOFs, which is attributed to the stronger Fe-O-P bond. nih.govresearchgate.net

A notable feature of phosphinate MOF chemistry is the applicability of isoreticular design. This principle allows for the synthesis of a series of MOFs with the same underlying topology but with different functional groups on the linker. nih.govnih.gov For a linker like this compound, the iodophenyl group would be oriented toward the pores of the MOF. nih.govacs.org This allows for the precise tuning of the chemical environment within the pores, which can enhance properties like selective adsorption of pollutants or catalytic activity. nih.govacs.org

For example, Fe(III) MOFs built from phenylene-bridged bis(phosphinate) linkers can form structures with honeycomb-like arrays of one-dimensional channels. nih.gov The functionalization of the phenyl ring (in this case, with iodine) directly impacts the affinity of the MOF for guest molecules. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Formula / Type
This compound C₁₂H₁₀I₂O₂P
Titanium dioxide TiO₂
Tin oxide SnO₂
Ferrocene C₁₀H₁₀Fe
Indium tin oxide ITO
Copper(I) Cu⁺
Lanthanum(III) La³⁺
Dysprosium(III) Dy³⁺
Erbium(III) Er³⁺
Ytterbium(III) Yb³⁺
Iron(III) Fe³⁺
N,N-bis(phosphonomethyl)glycine BPMGLY

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Phosphinic Acid Assemblies

The phosphinic acid moiety, -P(O)OH, is a powerful functional group for directing molecular self-assembly through hydrogen bonding. Phosphinic acids typically form highly stable, centrosymmetric dimers via a pair of O-H···O=P hydrogen bonds. This interaction is a recurring and predictable motif in the crystal structures of organophosphorus acids. nih.gov

In the case of bis(4-iodophenyl)phosphinic acid, these strong hydrogen-bonded dimers act as supramolecular synthons, or building blocks. The assembly does not terminate at the dimer stage; instead, these dimers can further organize into extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov The specific architecture is influenced by the steric and electronic properties of the substituents on the phosphorus atom—in this case, the two 4-iodophenyl groups. The formation of these networks is a spontaneous process driven by the thermodynamic favorability of forming robust hydrogen bonds. nih.gov It is proposed that the initial formation involves hydrogen bonding to the substrate and neighboring molecules, which can be further stabilized by heating to form covalent attachments in the context of self-assembled monolayers (SAMs). nih.gov

Table 1: Typical Hydrogen Bond Parameters in Phosphinic Acid Dimers This table presents generalized data for phosphinic acid assemblies to illustrate typical bond characteristics.

Interaction Type Donor-Acceptor Distance (Å) Bond Angle (°) Energy (kcal/mol)

Halogen Bonding (XB) Involving Peripheral Iodine Atoms

The presence of iodine atoms on the phenyl rings introduces another critical non-covalent interaction: halogen bonding (XB). Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (a halogen bond acceptor). capes.gov.br This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. rsc.org

The directionality and tunable strength of halogen bonds make them a powerful tool in crystal engineering and the rational design of supramolecular structures. capes.gov.brmdpi.com For this compound, the iodine atoms serve as effective halogen bond donors.

Key design principles include:

Strength Hierarchy: The strength of the halogen bond increases with the polarizability of the halogen atom (F < Cl < Br < I). Iodine forms the strongest halogen bonds, making it an excellent choice for constructing robust assemblies. rsc.org

Directionality: The C-I···X angle (where X is a halogen bond acceptor like O, N, or another halogen) is typically close to 180°, making the interaction highly linear and predictable. This allows for the programmed assembly of molecules into specific linear or grid-like patterns. researchgate.net

Donor-Acceptor Pairing: The iodine σ-hole can interact with a variety of halogen bond acceptors. In the context of this compound itself, the phosphoryl oxygen (P=O) or even the iodine atoms of neighboring molecules can act as acceptors, leading to I···O or I···I interactions. mdpi.com This allows for the creation of intricate networks where hydrogen and halogen bonding motifs are orthogonal yet complementary.

Halogen bonding significantly influences the solid-state packing of this compound. While hydrogen bonding typically dictates the formation of the primary dimeric synthons, halogen bonding directs the arrangement of these dimers into higher-order structures. These I···O or I···I interactions can link the hydrogen-bonded chains or layers, reinforcing the crystal lattice and enhancing thermal stability. mdpi.com

The presence of strong halogen bonding can also suppress vibrational modes within the crystal, a property that is exploited in the design of materials like organic phosphors. rsc.org In solution, while weaker than in the solid state, halogen bonding can promote pre-association and the formation of small aggregates, influencing solubility and the initial stages of crystallization. The interplay between different non-covalent forces is crucial; halogen bonds are not necessarily the strongest interactions in a crystal but are critical for directing the final architecture. mdpi.com

Table 2: Characteristics of Halogen Bonding with Iodine

Interaction Type Donor···Acceptor Distance Geometry Key Feature
C-I···O Shorter than sum of van der Waals radii C-I···O angle ≈ 180° Strong, directional interaction with Lewis bases.

π-π Stacking and Other Aromatic Interactions in this compound Systems

The two iodophenyl rings in the molecule are capable of engaging in π-π stacking interactions, a non-covalent interaction common among aromatic molecules. wikipedia.org These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-poorer σ-framework of another.

Catalytic Applications and Organocatalysis

Phosphinic Acids as Brønsted Acid Catalysts

Phosphinic acids, as a class of organophosphorus compounds, have emerged as effective Brønsted acid catalysts in various organic transformations. Their acidity, which is generally intermediate between that of carboxylic acids and sulfonic acids, allows them to protonate a wide range of substrates, thereby activating them towards nucleophilic attack. This characteristic is crucial for promoting reactions that require proton catalysis under mild conditions.

Recent research has highlighted the design and application of novel phosphinic acid catalysts. For instance, α-stereogenic perfluoroalkyl phosphinic acids have been synthesized and successfully employed in asymmetric Friedel-Crafts reactions, demonstrating high yields and enantioselectivities. acs.org These catalysts leverage the steric bulk and electronic effects of the perfluoroalkyl groups to create a chiral environment that influences the stereochemical outcome of the reaction. acs.org

Furthermore, the concept of creating Brønsted acids with multiple, distinct acidic sites has been explored through the synthesis of aryl phosphinic acid–phosphoric acid catalysts. rsc.orgrsc.org These bifunctional catalysts have shown high efficiency in reactions such as the hetero-Diels–Alder reaction of aldehyde hydrates with Danishefsky's diene. rsc.orgrsc.org The cooperative action of the two different acidic groups can lead to enhanced reactivity and selectivity compared to catalysts with a single type of acidic site. rsc.org While specific studies on bis(4-iodophenyl)phosphinic acid as a Brønsted acid catalyst are not extensively documented, its structural similarity to other aryl phosphinic acids suggests its potential utility in acid-catalyzed reactions. The electron-withdrawing nature of the iodine atoms is expected to enhance the acidity of the phosphinic acid proton, potentially making it a more active catalyst.

The table below summarizes the application of various phosphinic acid-based Brønsted acid catalysts in organic synthesis, illustrating the versatility of this class of compounds.

Catalyst TypeReactionKey Features
α-Stereogenic Perfluoroalkyl Phosphinic AcidsAsymmetric Friedel-CraftsHigh yield and enantioselectivity
Aryl Phosphinic Acid–Phosphoric AcidHetero-Diels–AlderHigh reaction efficiency with two distinct acidic sites

Role as Ligands in Transition Metal Catalysis

The phosphorus atom in phosphinic acids and their derivatives can act as a Lewis base, donating its lone pair of electrons to a transition metal center to form a coordination complex. This property allows them to serve as ligands in a wide array of transition metal-catalyzed reactions. The electronic and steric properties of the substituents on the phosphorus atom play a critical role in modulating the reactivity and selectivity of the resulting catalyst.

While direct applications of this compound as a ligand are not widely reported, the behavior of analogous phosphine (B1218219) and phosphinate ligands provides significant insight into its potential catalytic roles. prochemonline.comresearchgate.netmdpi.com The iodophenyl groups in this compound can influence the electronic properties of the phosphorus center, and the iodine atoms themselves can potentially participate in secondary interactions.

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. nih.govresearchgate.netresearchgate.net Chiral phosphine ligands have been instrumental in achieving high enantioselectivities in a multitude of reactions. nih.govnih.gov The design of these ligands often involves the introduction of chiral centers on the phosphorus atom (P-chiral) or in the backbone of the ligand. nih.gov

Unsymmetrical ligands, which possess two different coordinating groups, have gained increasing attention as they can offer better stereocontrol in many catalytic systems compared to their C2-symmetric counterparts. dicp.ac.cn Chiral phosphine-phosphoramidite ligands, for example, have proven to be robust and versatile in asymmetric catalysis due to their modularity, stability, and ease of synthesis. dicp.ac.cn Although specific chiral derivatives of this compound have not been detailed, the fundamental principles of chiral ligand design suggest that introducing chirality into its structure could lead to effective catalysts for asymmetric transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov Phosphine ligands are crucial in these reactions, influencing the stability, activity, and selectivity of the metal catalyst. nih.gov For instance, in Suzuki-Miyaura cross-coupling reactions, the choice of phosphine ligand can significantly impact the reaction outcome. nih.gov

Phosphorus-based compounds are also precursors and catalysts for radical C-C bond-forming reactions. researchgate.net Copper-catalyzed cross-coupling reactions have been successfully employed for the formation of C-P bonds, which are important in various fields. rsc.org Given that aryl iodides are common substrates in cross-coupling reactions, the this compound structure presents an interesting scaffold that could potentially be involved in or influence such catalytic processes. The reactivity of the carbon-iodine bond offers a handle for further functionalization or for anchoring the molecule to a solid support.

The table below presents examples of transition metal-catalyzed reactions where phosphine or related phosphorus ligands play a key role.

Reaction TypeCatalyst SystemLigand Role
Suzuki-Miyaura Cross-CouplingNi-phosphine complexInfluences reactivity and selectivity
C(aryl)-P Bond FormationCopper-catalyzed cross-couplingFacilitates the coupling of aryl halides with phosphines
Radical C-C Bond FormationPhotoredox/Nickel/Phosphoranyl radicalSynergistic catalysis for ketone synthesis

Cooperative Catalysis Involving Phosphinic Acid Moieties

Cooperative catalysis, where two or more catalytic species work in concert to promote a chemical transformation, has emerged as a powerful strategy in organic synthesis. This approach can lead to enhanced reaction rates, improved selectivities, and the ability to perform challenging transformations that are not possible with a single catalyst.

Phosphine organocatalysis often involves the initial nucleophilic addition of a phosphine to an electrophile, generating a reactive zwitterionic intermediate. acs.orgacs.org This intermediate can then participate in various annulation or cycloaddition reactions. While these are examples of organocatalysis, the concept of cooperative activation can be extended to systems involving phosphinic acids.

A phosphinic acid moiety, such as that in this compound, could potentially participate in cooperative catalysis in several ways. For instance, it could act as a Brønsted acid to activate a substrate, while a separate Lewis base or transition metal complex performs another activation step. Alternatively, in a bifunctional catalyst, the phosphinic acid group and another functional group on the same molecule could work together to bind and activate a substrate. While specific examples involving this compound in cooperative catalysis are yet to be reported, the principles of bifunctional and cooperative catalysis suggest a promising area for future research. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of bis(4-iodophenyl)phosphinic acid in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, a complete picture of the atomic framework is constructed.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum is characterized by signals from the aromatic protons on the iodophenyl rings. These protons typically appear as a set of doublets due to coupling with the central phosphorus atom. Additionally, a broader signal corresponding to the acidic proton of the P-OH group is observable.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon environments. The spectrum for this compound will show distinct signals for the four different carbons of the iodophenyl ring: the carbon attached to phosphorus (C-P), the carbon attached to iodine (C-I), and the two types of carbons ortho and meta to the phosphinic acid group.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. researchgate.net this compound exhibits a single resonance in the ³¹P NMR spectrum at a chemical shift characteristic of diarylphosphinic acids, confirming the oxidation state and coordination environment of the phosphorus atom. The precise chemical shift provides insight into the electronic effects of the para-iodo substituents.

Table 1: Representative NMR Spectroscopic Data for Diarylphosphinic Acids

NucleusChemical Shift (δ) Range (ppm)MultiplicityCoupling ConstantAssignment
¹H7.5 - 8.0Doublet of doubletsJ(H,H), J(H,P)Aromatic CH
¹H10 - 13Singlet (broad)-P-OH
¹³C120 - 140Singlet or DoubletJ(C,P)Aromatic CH and C-I
¹³C130 - 150Doublet¹J(C,P)Aromatic C-P
³¹P+20 to +35Singlet-P=O

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) offers an unparalleled, high-resolution view of the molecule's three-dimensional structure in the solid state. unimi.itmdpi.com This powerful technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, providing definitive proof of the molecular connectivity. unimi.itnih.gov

Table 2: Typical Crystallographic Data for a Diarylphosphinic Acid Dimer

ParameterTypical ValueDescription
P=O Bond Length~1.50 ÅLength of the phosphoryl double bond.
P-OH Bond Length~1.55 ÅLength of the hydroxyl single bond.
P-C Bond Length~1.80 ÅLength of the bond to the aryl carbon.
C-I Bond Length~2.10 ÅLength of the carbon-iodine bond.
O=P-OH Bond Angle~115°Angle within the phosphinic acid group.
C-P-C Bond Angle~105°Angle between the two phenyl rings.
O-H···O H-Bond~2.60 ÅDistance of the intermolecular hydrogen bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes. kurouskilab.comresearchgate.net These two methods are complementary, providing a comprehensive vibrational fingerprint of the compound. kurouskilab.com

P=O Stretch: A strong absorption band in the IR spectrum, typically around 1150-1200 cm⁻¹, is characteristic of the phosphoryl (P=O) stretching vibration.

P-OH Group: The hydroxyl group gives rise to several distinct vibrations. A very broad and strong band in the IR spectrum, centered around 2300-2700 cm⁻¹, is indicative of the O-H stretch involved in strong hydrogen bonding. The P-O-(H) stretch appears in the 900-1000 cm⁻¹ region.

Aromatic Ring Modes: The C-H and C=C stretching and bending vibrations of the phenyl rings produce a series of sharp bands in both IR and Raman spectra in the 3100-3000 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear as a strong band in the far-infrared or Raman spectrum, typically in the 500-600 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentTechnique
2300 - 2700O-H stretch (H-bonded)IR
~1600Aromatic C=C stretchIR, Raman
~1200P=O stretchIR
900 - 1000P-O-(H) stretchIR
500 - 600C-I stretchRaman

Mass Spectrometry Techniques (e.g., MALDI-TOF for surface-bound species)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then separated based on their mass-to-charge (m/z) ratio. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion (e.g., [M-H]⁻ or [M+H]⁺), confirming the molecular weight of ~458 g/mol .

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly valuable technique when this molecule is bound to a surface. For instance, if this compound is used to modify the surface of nanoparticles or other materials, MALDI-TOF can be used to confirm its presence and structural integrity directly on the substrate.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of this compound. The key electrochemical feature of this molecule is the presence of the two iodophenyl groups. The carbon-iodine bond is susceptible to electrochemical reduction.

A typical cyclic voltammogram of this compound in a suitable non-aqueous solvent will display an irreversible reduction peak at a negative potential. This peak corresponds to the reductive cleavage of the C–I bond to generate a phenyl radical anion and an iodide ion. This electrochemical behavior is fundamental to its application in surface modification, where this reduction process can be used to covalently graft the molecule onto conductive or semiconductive surfaces.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic properties of molecules. By approximating the many-electron wavefunction, DFT methods, such as those employing the B3LYP hybrid functional, can accurately predict molecular geometries and orbital energies.

For Bis(4-iodophenyl)phosphinic acid, DFT calculations begin with a geometry optimization to find the lowest energy structure. Subsequent analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity.

HOMO: The HOMO is expected to be primarily located on the electron-rich regions of the molecule. For this compound, this would involve significant contributions from the lone pairs of the oxygen and iodine atoms, as well as the π-systems of the phenyl rings. The energy of the HOMO relates to the molecule's ability to donate electrons.

LUMO: The LUMO is typically distributed over the electron-deficient parts of the molecule and represents its ability to accept electrons. In this case, the LUMO would likely be an antibonding orbital (π*) associated with the phenyl rings and the P=O bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.comresearchgate.net The presence of heavy iodine atoms and the polar phosphinic acid group is expected to result in a moderately sized energy gap.

DFT calculations also yield various quantum chemical descriptors that quantify reactivity.

DescriptorFormulaSignificanceExpected Trend for this compound
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOChemical reactivity and kinetic stability. mdpi.comModerate value, indicating moderate reactivity.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.Moderate; influenced by iodine and phenyl rings.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.Moderate; influenced by the phosphinyl group.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution. researchgate.netModerate hardness, consistent with the energy gap.
Electronegativity (χ) (I + A) / 2The power to attract electrons.High, due to electronegative O and I atoms.

This table is based on established DFT principles and trends observed in similar molecules.

Ab Initio Methods in Conformational Analysis and Reactivity Prediction

Ab initio methods, which solve the Schrödinger equation without empirical parameters, are highly reliable for detailed conformational analysis and predicting reaction pathways. For a flexible molecule like this compound, these methods can elucidate the molecule's three-dimensional structure and dynamic behavior.

The primary conformational flexibility arises from the rotation around the two Phosphorus-Carbon (P-C) single bonds. This rotation determines the dihedral angles between the two iodophenyl rings, leading to various possible conformers. Ab initio calculations can map the potential energy surface associated with this rotation to identify stable conformers (energy minima) and the transition states that separate them. mdpi.com It is expected that conformers minimizing steric hindrance between the phenyl rings and optimizing intramolecular interactions would be most stable.

Furthermore, these methods are invaluable for predicting reactivity. For instance, in predicting the acidity of the P-OH proton or the molecule's behavior as a transition state analogue for hydrolysis reactions, ab initio calculations can model the reaction pathways and determine the activation energy barriers. ox.ac.ukresearchgate.net

ParameterDescriptionPredicted Conformation for this compound
Dihedral Angle 1 (C-P-C-C) Rotation of the first phenyl ring relative to the P-C bond.Likely a non-planar arrangement to minimize steric clash.
Dihedral Angle 2 (C-P-C-C) Rotation of the second phenyl ring relative to the other P-C bond.A "propeller-like" conformation is common for diaryl compounds.
Relative Energy Energy difference between various stable conformers (e.g., syn vs. anti).One or two low-energy conformers are expected to dominate in solution. mdpi.com

This table outlines the key conformational parameters that would be investigated using ab initio methods.

Molecular Dynamics Simulations for Supramolecular Interactions

While quantum methods are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules together in a condensed phase (like a crystal or solution). rsc.org MD simulations model the atomic motions over time based on a classical force field, revealing how molecules interact and self-assemble. nih.gov

For this compound, MD simulations can elucidate the formation of supramolecular structures. nih.gov The primary interactions driving this assembly are:

Hydrogen Bonding: The most significant interaction is the strong hydrogen bond between the acidic P-OH group of one molecule and the phosphoryl P=O group of another. This typically leads to the formation of robust dimers or extended chains, a characteristic feature of phosphinic acids. nih.gov

Halogen Bonding: The iodine atoms on the phenyl rings can act as halogen bond donors, forming directional interactions with electron-rich atoms like the phosphoryl oxygen (C-I···O=P). This is a crucial interaction for halogenated compounds.

MD simulations can track these interactions, providing a dynamic picture of how they collectively lead to a stable, ordered crystal structure. rsc.orguomustansiriyah.edu.iq

Interaction TypeDescriptionRole in Supramolecular Structure
O-H···O Hydrogen Bond Strong, directional interaction between the phosphinic acid groups.Primary driving force for forming dimers and polymeric chains. researchgate.netnih.gov
C-I···O Halogen Bond Weaker, directional interaction involving the iodine atom.Contributes to the specific 3D packing and crystal architecture.
π–π Stacking Non-covalent interaction between aromatic rings.Stabilizes the packing of phenyl groups.
van der Waals Forces General dispersion and repulsion forces.Contributes to the overall cohesion of the crystal.

This table summarizes the key intermolecular forces governing the self-assembly of this compound.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.dewisc.edu This method provides quantitative details about bonding, charge distribution, and intramolecular electron delocalization.

NBO analysis for this compound would reveal:

Natural Atomic Charges: It calculates the charge localized on each atom. The phosphorus atom is expected to carry a significant positive charge, while the oxygen atoms will be strongly negative, reflecting the high polarity of the phosphoryl (P=O) and hydroxyl (P-OH) groups. The iodine atom, being electronegative, will also carry a partial negative charge. nih.gov

Hybridization: NBO determines the hybridization of atomic orbitals forming a bond (e.g., the spx character of the P-C bonds).

Donor-Acceptor Interactions: A key feature of NBO is the analysis of hyperconjugation through second-order perturbation theory. researchgate.net This reveals stabilizing interactions where electron density is donated from an occupied orbital (a "donor," like an oxygen lone pair) to an unoccupied orbital (an "acceptor," like a P-C antibonding orbital). These interactions represent delocalization effects that stabilize the molecule beyond a simple Lewis structure. wikipedia.org

AtomExpected Natural ChargeHybridization (in P-C/P-O bonds)Key NBO Donor/Acceptor Interactions
P Highly Positive~sp³Acceptor orbital (e.g., σ(P-C))
O (P=O) Highly Negative~sp²Donor orbital (lone pair, LP(O)) donating to σ(P-C)
O (P-OH) Negative~sp³Donor orbital (lone pair, LP(O)) donating to σ(P-H)
I Negative-Donor orbital (lone pair, LP(I)) donating to π of the phenyl ring
C (C-P) Slightly Negative/Positive~sp²Acceptor orbital (σ*(P-C)) receiving from LP(O)

This table presents expected outcomes from an NBO analysis based on the chemical nature of the compound and established NBO theory.

Future Research Directions and Potential Innovations in the Application of Bis 4 Iodophenyl Phosphinic Acid

The unique structural and electronic properties of bis(4-iodophenyl)phosphinic acid, stemming from the presence of both a phosphinic acid moiety and iodine atoms, position it as a compound of significant interest for future research and development. The following sections outline promising avenues for exploration and innovation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(4-iodophenyl)phosphinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via double amidoalkylation of hydrophosphoryl compounds. Key steps include iodination of precursor phenyl groups and subsequent phosphorylation. Optimizing stoichiometry (e.g., iodine-to-precursor ratio) and reaction time minimizes side products like mono-iodinated derivatives. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical for achieving >85% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 31^{31}P NMR confirms phosphinic acid structure (δ = 25–30 ppm). 1^{1}H/13^{13}C NMR identifies iodophenyl substituents.
  • HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity. ESI-MS in negative mode detects [M–H]^- ions (expected m/z ~484).
  • XRD : Single-crystal X-ray diffraction resolves iodine positioning and bond angles, critical for structure-activity studies .

Q. How do solubility and stability profiles of this compound impact its handling in aqueous vs. organic media?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) show decomposition above pH 10 due to hydrolysis of the P–I bond. Storage at –20°C under inert atmosphere (N2_2) is recommended for long-term stability .

Advanced Research Questions

Q. What strategies are used to design this compound derivatives as enzyme inhibitors, and how are binding affinities quantified?

  • Methodological Answer : Structural analogs are designed by replacing iodine with bioisosteres (e.g., Br, CF3_3) to modulate lipophilicity. Competitive inhibition assays (e.g., HIV-1 protease or urease) measure KiK_i values via fluorescence quenching or nickel ion displacement. Molecular docking (e.g., AutoDock Vina) predicts interactions with catalytic residues (e.g., Ala170 in Sporosarcina pasteurii urease), validated by ITC (isothermal titration calorimetry) .

Q. How does this compound perform in solvent extraction systems for metal ion separation?

  • Methodological Answer : In synergistic systems (e.g., with D2EHPA in kerosene), the compound selectively extracts Co(II) over Li(I) via phosphinic acid-metal coordination. Optimal Co/Li separation (β >5000) is achieved at pH 4.5–5.0 and a 5:1 molar ratio of this compound to D2EHPA. Slope analysis determines stoichiometry (e.g., 1:2 metal-ligand ratio) .

Q. What role does this compound play in photoresist developer formulations, and how is its acidity optimized?

  • Methodological Answer : As a co-acidulant, it enhances photoresist solubility by generating perfluorinated sulfonic acid upon UV exposure. Acidity (pKa ~2.5) is tuned by varying iodine substituents, which influence electron-withdrawing effects. FTIR monitors P=O stretching shifts (1150–1250 cm1^{-1}) to confirm acid activation .

Q. How are computational models employed to predict the toxicity of this compound derivatives?

  • Methodological Answer : QSAR (quantitative structure-activity relationship) models predict acute toxicity (e.g., LD50_{50}) using descriptors like logP and topological polar surface area. ADMET predictors (e.g., SwissADME) flag hepatotoxicity risks via cytochrome P450 inhibition. Experimental validation uses zebrafish embryo assays (LC50_{50} at 96 hpf) .

Q. What experimental evidence supports the competitive inhibition mechanism of this compound against bacterial ureases?

  • Methodological Answer : Kinetic assays (Lineweaver-Burk plots) show increased KmK_m without VmaxV_{max} reduction, confirming competitive inhibition. XAS (X-ray absorption spectroscopy) confirms Ni2+^{2+} coordination by the phosphinic acid group. Mutagenesis studies (e.g., Ala170Gly) reduce inhibitor binding by >70%, validating residue-specific interactions .

Q. How do synergistic effects with other phosphinic acids enhance the extraction efficiency of transition metals?

  • Methodological Answer : Mixed-ligand systems (e.g., this compound + CYANEX 272) improve Co/Ni selectivity via cooperative binding. Slope analysis and Job’s method determine synergistic coefficients (e.g., ΔpH0.5_{0.5} = 4.10 for Co(II)). EXAFS (extended X-ray absorption fine structure) maps metal-ligand coordination geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.